ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
The use of similar compounds in synthetic organic chemistry, particularly in the construction of complex heterocycles, is well-documented. For instance, derivatives of pyrazoloquinolines have been used as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating their utility in creating novel chemical structures with potential biological activity (Allin et al., 2005).
Applications in Corrosion Inhibition
Compounds structurally related to ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate have been investigated for their corrosion inhibition properties. For example, pyranpyrazole derivatives have shown high efficiency in preventing corrosion on mild steel in acidic conditions, indicating their potential industrial applications in metal protection and maintenance (Dohare et al., 2017).
Photophysical Properties for OLED Applications
Organic light-emitting diode (OLED) technology has also benefited from the incorporation of pyrazoloquinoline derivatives. These compounds serve as luminescent materials, providing insights into the design of devices with improved efficiency and color purity. The research on variously substituted pyrazoloquinolines highlights their role in enhancing the electroluminescence and performance of OLEDs (T. and et al., 2001).
Biomedical Research: Anticancer Activity
In the biomedical field, quinoline derivatives have been explored for their anticancer properties. A series of pyrazoloquinoline-based compounds have been synthesized and evaluated for their ability to inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and cell division. These studies indicate potential therapeutic applications for quinoline derivatives in cancer treatment (Alam et al., 2016).
Development of Fluorescent Probes
Finally, the design and synthesis of fluorescent probes utilizing heteroatom-containing quinoline derivatives demonstrate their applicability in sensing technologies. These compounds exhibit aggregation-induced emission (AIE) characteristics, making them suitable for the development of sensitive and selective sensors for various analytical applications (Yang et al., 2013).
Future Directions
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQVWECSFVXWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.